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molecular formula C9H9NO4 B181074 Methyl 2-Methyl-4-nitrobenzoate CAS No. 62621-09-4

Methyl 2-Methyl-4-nitrobenzoate

Cat. No. B181074
M. Wt: 195.17 g/mol
InChI Key: JJHCLPDHYBSSHC-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

AIBN (84 mg, 0.51), NBS (1.1 gram, 6.4 mmol), and the methyl 2-methyl-4-nitrobenzoate (1 g, 5.1 mmol) from step 1 of this example were suspended in CCl4 and the mixture heated under N2 at 79 C overnight. The solution was filtered, and concentrated in vacuum. The residue was dissolved in 7 N ammonia in methanol (15 ml) and the solution stirred for 2 hours at RT. The mixture was concentrated in vacuum. and the resulting solid suspended in EtOAc (21.5 ml), heated at 80° C. for 30 minutes with stirring, cooled RT and aged at −20° C. for the 3 days. The solid was isolated by filtration to give the titled compound.
Name
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(N=NC(C#N)(C)C)(C#N)C.[CH2:13]1[C:18](=O)[N:17](Br)[C:15](=[O:16])[CH2:14]1.CC1[CH:31]=[C:30]([N+:32]([O-:34])=[O:33])[CH:29]=[CH:28]C=1C(OC)=O>C(Cl)(Cl)(Cl)Cl>[N+:32]([C:30]1[CH:31]=[C:13]2[C:14](=[CH:28][CH:29]=1)[C:15](=[O:16])[NH:17][CH2:18]2)([O-:34])=[O:33]

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 2 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated under N2 at 79 C overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 7 N ammonia in methanol (15 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled RT
CUSTOM
Type
CUSTOM
Details
aged at −20° C. for the 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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